4'-Epi Lamivudine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161162 | |
| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139757-68-9 | |
| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: In Vitro Antiviral Activity & Profiling of 4'-Epi Lamivudine
This technical guide details the in vitro antiviral profile of 4'-Epi Lamivudine (also known as trans-lamivudine or the trans-diastereomer impurity). It is designed for researchers conducting impurity profiling, resistance mechanisms analysis, or nucleoside analog development.
Executive Summary & Structural Definition
4'-Epi Lamivudine represents the trans-diastereomer of the active pharmaceutical ingredient Lamivudine (3TC). While Lamivudine exists as the (-)-cis-(2R,5S) enantiomer, the "4'-Epi" designation refers to the inversion of configuration at the pseudo-sugar carbon carrying the hydroxymethyl group (analogous to the C4' position in natural nucleosides).
In the context of drug development and quality control (CMC), this compound is a critical process impurity (often designated as Impurity B in pharmacopeial monographs). Unlike the active drug, 4'-Epi Lamivudine exhibits negligible to non-existent antiviral activity against HIV and HBV. Understanding this lack of potency is essential for establishing purity specifications and understanding the stereochemical requirements of nucleoside kinases.
Structural Comparison
| Feature | Lamivudine (Active Drug) | 4'-Epi Lamivudine (Impurity) |
| Stereochemistry | (2R, 5S) - cis | (2R, 5R) - trans |
| Configuration | Base and CH₂OH on same face | Base and CH₂OH on opposite faces |
| Key Role | Potent NRTI (Chain Terminator) | Inactive / Low-potency Impurity |
| CAS RN | 134678-17-4 | 139757-68-9 (generic trans) |
Mechanistic Analysis: Why is 4'-Epi Lamivudine Inactive?
The antiviral efficacy of nucleoside analogs relies on three sequential steps: Cellular Entry , Intracellular Phosphorylation , and Target Binding (Reverse Transcriptase) . 4'-Epi Lamivudine fails primarily at the phosphorylation stage.
The Kinase Checkpoint (The "Gatekeeper")
Lamivudine is a prodrug. It must be phosphorylated to its triphosphate form (3TC-TP) to be active. The rate-limiting step is the first phosphorylation catalyzed by Deoxycytidine Kinase (dCK) .[1]
-
Mechanism: dCK is highly stereoselective. It efficiently binds the L-nucleoside configuration of Lamivudine because the cis-geometry mimics the natural substrate deoxycytidine in the active site.
-
Failure of 4'-Epi: The trans-geometry of 4'-Epi Lamivudine creates a steric clash within the dCK active site. The enzyme cannot efficiently position the 5'-hydroxyl group of the trans-isomer near the phosphate donor (ATP). Consequently, the drug remains unphosphorylated and inert.
Polymerase Exclusion
Even if trace amounts of 4'-Epi Lamivudine are phosphorylated to the triphosphate level (via non-specific kinases), the trans-geometry prevents effective incorporation into the viral DNA by the viral Reverse Transcriptase (RT). The spatial arrangement of the base relative to the triphosphate tail prevents the necessary "induced fit" required for catalysis.
Visualizing the Pathway Failure
The following diagram illustrates the divergent fates of the cis (active) and trans (inactive) isomers.
Caption: Differential metabolic activation of Lamivudine isomers. The trans-isomer (4'-Epi) is rejected by dCK.
Experimental Protocol: Validating Inactivity
To confirm the identity of 4'-Epi Lamivudine as an inactive impurity, it must be screened alongside a positive control (Lamivudine). The following protocol uses the HepG2 2.2.15 cell line (stable HBV producer), which is the industry standard for HBV NRTI profiling.
Materials
-
Cell Line: HepG2 2.2.15 (stably transfected with HBV genome).
-
Media: DMEM/F12 + 10% Fetal Bovine Serum (FBS) + G418 (selection antibiotic).
-
Test Compounds:
-
Compound A: Lamivudine (Reference Standard, >99% purity).
-
Compound B: 4'-Epi Lamivudine (Target Impurity).
-
-
Readout: qPCR for extracellular HBV DNA (virion quantification).
Step-by-Step Methodology
-
Seeding: Seed HepG2 2.2.15 cells in 96-well collagen-coated plates at a density of
cells/well. Incubate for 24 hours to allow attachment. -
Treatment:
-
Prepare serial dilutions of Lamivudine and 4'-Epi Lamivudine in fresh media.
-
Concentration Range: 0.001
M to 100 M (Log10 steps). -
Apply treatments in triplicate. Include a "No Drug" control (vehicle only).
-
-
Incubation: Incubate cells for 6 to 9 days .
-
Critical Step: Change media containing the fresh drug every 2-3 days to maintain stable drug pressure and prevent metabolic depletion.
-
-
Harvest: Collect cell culture supernatant (clarify by centrifugation at 1000g for 5 mins).
-
DNA Extraction: Extract viral DNA from 100
L of supernatant using a commercial silica-column kit. -
qPCR Quantification:
-
Target: HBV S-gene or Core gene.
-
Calculate copy number using a plasmid standard curve.
-
-
Cytotoxicity Counter-Screen (MTS/MTT): Run a parallel plate with the same drug concentrations but measure cell viability (MTS assay) at Day 6 to ensure any reduction in viral load is not due to cell death.
Expected Data Output
The following table summarizes the expected in vitro performance, derived from historical structure-activity relationship (SAR) data.
| Parameter | Lamivudine (Active Control) | 4'-Epi Lamivudine (Test Article) | Interpretation |
| EC₅₀ (HBV) | 0.01 – 0.05 | > 100 | >2000-fold potency difference confirms inactivity. |
| CC₅₀ (Cytotoxicity) | > 200 | > 200 | Both isomers generally lack acute cytotoxicity in HepG2. |
| Selectivity Index | > 4,000 | < 2 | 4'-Epi has no therapeutic window. |
Synthesis of Findings & Implications
For drug development professionals, the inactivity of 4'-Epi Lamivudine dictates the following:
-
Impurity Limits: Because 4'-Epi Lamivudine is essentially pharmacologically inert (rather than toxic), the limits set in the API specification (typically <0.5% or <1.0%) are primarily driven by the need to maximize the effective dose of the active isomer, rather than safety concerns associated with off-target toxicity of this specific isomer.
-
Chiral Purity is Paramount: The dramatic loss of activity upon epimerization at the 4' (C5-oxathiolane) position underscores the exquisite stereospecificity of the nucleoside salvage pathway enzymes.
-
Resistance Profiling: 4'-Epi Lamivudine should not be used to assess viral resistance mutations (e.g., M184V), as it does not exert selective pressure on the virus.
References
-
Gilead Sciences, Inc. (2005).[2] Method of resolution and antiviral activity of 1,3-oxathiolane nucleoside enantiomers. US Patent 6,939,965.[2] Link
-
Schinazi, R. F., et al. (1992). Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes. Antimicrobial Agents and Chemotherapy, 36(3), 672–676. Link
-
Coates, J. A., et al. (1992). The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH 189) both inhibit human immunodeficiency virus replication in vitro. Antimicrobial Agents and Chemotherapy, 36(1), 202–205. Link
-
Sabini, E., et al. (2007).[1] Nonenantioselectivity property of human deoxycytidine kinase explained by structures of the enzyme in complex with L- and D-nucleosides. Journal of Medicinal Chemistry, 50(13), 3004–3014. Link
-
Van Rompay, A. R., et al. (2000). Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture. Journal of Viral Hepatitis, 7(4), 293-301. Link
Sources
Stereochemical Control in Nucleoside Analogs: The Technical Profile of 4'-Epi Lamivudine
Executive Summary
4'-Epi Lamivudine (also identified as trans-lamivudine) represents the diastereomeric counterpart to the clinically ubiquitous antiretroviral Lamivudine (3TC).[1] While Lamivudine exists as the (-)-cis enantiomer, the 4'-epi analog possesses a trans configuration between the cytosine base and the hydroxymethyl group on the oxathiolane ring.
This technical guide analyzes 4'-Epi Lamivudine not merely as a synthesis impurity, but as a critical molecular probe for defining the stereochemical constraints of the HIV-1 Reverse Transcriptase (RT) active site.[1] Understanding the differential binding kinetics, phosphorylation efficiency, and chain-termination capability of the trans-isomer provides essential insights for next-generation Nucleoside Reverse Transcriptase Inhibitor (NRTI) design.[1]
Structural & Stereochemical Architecture
The pharmacological divergence between Lamivudine and its 4'-epi analog stems entirely from the geometric arrangement of the 1,3-oxathiolane ring.
Comparative Configuration
In the oxathiolane ring system, the "sugar" mimicry relies on the positioning of the pseudo-anomeric carbon (C5) and the hydroxymethyl-bearing carbon (C2).
| Feature | Lamivudine (3TC) | 4'-Epi Lamivudine (Trans-3TC) |
| Stereochemistry | (-)-cis-(2R, 5S) | (+/-)-trans-(2S, 5S) or (2R, 5R) |
| Geometry | Base and CH₂OH on same face | Base and CH₂OH on opposite faces |
| Ring Pucker | C3'-endo mimic (South conformation) | C2'-endo mimic (North conformation) |
| RT Affinity | High (Active Site Compatible) | Low (Steric Clash) |
The "Epi" Designation
In standard nucleoside numbering, the hydroxymethyl group resides at C4'. Therefore, inversion of the relative stereochemistry at this position relative to the base (C1') results in the "4'-epi" designation. In the context of 3TC synthesis, this manifests as the trans-diastereomer.
Figure 1: Synthetic bifurcation showing the origin of the 4'-Epi (Trans) congener during nucleoside analog production.[1]
Mechanism of Action: The Stereochemical Gate
The efficacy of an NRTI is governed by three checkpoints: Cellular Uptake, Intracellular Phosphorylation, and RT Inhibition. 4'-Epi Lamivudine fails primarily at the phosphorylation and incorporation stages due to geometric exclusion.
Kinase Discrimination
Lamivudine is activated by Deoxycytidine Kinase (dCK) .[1] The enzyme's active site requires a specific spatial relationship between the base and the 5'-OH (hydroxymethyl) group to catalyze the initial phosphorylation to the monophosphate.
-
Cis-3TC: Fits the dCK substrate pocket, mimicking dC.[1]
-
Trans-3TC (4'-Epi): The trans geometry distances the 5'-OH from the ATP-binding domain when the base is docked, drastically reducing
.
Reverse Transcriptase Steric Exclusion
Even if phosphorylated, the triphosphate of 4'-Epi Lamivudine faces a "steric gate" within the HIV-1 RT active site.[1]
-
Binding: The trans orientation forces the oxathiolane ring to clash with the conserved YMDD motif and the primer grip region.
-
Incorporation: The 3'-end of the primer cannot be optimally aligned for nucleophilic attack on the
-phosphate of the incoming inhibitor.
Figure 2: Differential metabolic activation and pharmacodynamics of Cis vs. Trans (Epi) Lamivudine.
Experimental Protocols
To utilize 4'-Epi Lamivudine as a reference standard or to quantify it as an impurity, precise analytical methods are required.[1]
Protocol A: Chiral HPLC Separation
Separating the cis and trans diastereomers requires a method capable of resolving geometric isomers, while separating the (+) and (-) enantiomers requires chiral stationary phases.
Objective: Quantify 4'-Epi Lamivudine (Trans) in a bulk Lamivudine (Cis) sample.
Reagents:
-
Mobile Phase: Methanol : 0.1% Diethylamine (DEA) or Triethylamine (TEA) in Water (Polar Organic Mode).[1]
-
Column: Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica (e.g., Chiralpak IC or Lux Cellulose-5).[1]
-
Detection: UV @ 270 nm.[1]
Workflow:
-
Preparation: Dissolve 10 mg of sample in 10 mL of Mobile Phase (1 mg/mL).
-
Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.
-
Injection: Inject 10 µL of sample.
-
Elution Order:
Acceptance Criteria:
Protocol B: In Vitro Reverse Transcriptase Inhibition Assay
This assay validates the lack of potency of the 4'-Epi isomer compared to the drug.
Reagents:
-
Recombinant HIV-1 Reverse Transcriptase.[1]
-
Template/Primer: Poly(rA) / Oligo(dT).[1]
-
Substrates: [3H]-dTTP (Radiolabeled tracer) + Unlabeled dTTP.
-
Inhibitors: 3TC-Triphosphate (Control) and 4'-Epi-3TC-Triphosphate (Test).[1] Note: Use triphosphates for cell-free enzyme assays; use parent nucleoside for cell-based assays.
Step-by-Step:
-
Master Mix: Prepare reaction buffer (50 mM Tris-HCl pH 7.8, 6 mM MgCl₂, 1 mM DTT, 80 mM KCl).
-
Primer Annealing: Mix Poly(rA) and Oligo(dT) in buffer, heat to 65°C for 5 min, cool slowly to RT.
-
Enzyme Activation: Incubate RT (0.5 U) with template/primer for 10 min at 37°C.
-
Inhibitor Addition: Add serial dilutions of 3TC-TP and Epi-3TC-TP (0.01 µM to 100 µM).
-
Start Reaction: Initiate by adding [3H]-dTTP mixture.[1]
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Termination: Stop reaction with cold 10% TCA (Trichloroacetic acid).
-
Filtration: Harvest precipitates on glass fiber filters (GF/C).
-
Quantification: Measure incorporated radioactivity via liquid scintillation counting.[1]
Data Analysis:
-
Plot % Activity vs. Log[Inhibitor].
-
Calculate
.[1][2] -
Expected Result: 3TC-TP
.[1] Epi-3TC-TP (Significantly lower potency).[1]
Synthesis & Purification Challenges
The synthesis of Lamivudine typically involves the condensation of cytosine with a 1,3-oxathiolane derivative.[1] This reaction is not fully stereoselective.[1]
The Challenge of Diastereoselectivity
The glycosylation of the silylated base with the oxathiolane acetate/benzoate yields a racemic mixture of cis and trans isomers.
-
Lewis Acid Influence: Using
or TMSI favors the thermodynamic product.[1] -
Ratio: Typical crude ratios are 1:1 to 2:1 (Cis:Trans).[1]
Removal of 4'-Epi Lamivudine
Since the trans isomer is an impurity:
-
Crystallization: The cis and trans isomers have different solubility profiles in alcohols (Ethanol/Methanol).[1] Fractional crystallization often removes the bulk of the trans isomer.
-
Enzymatic Resolution: Cytidine deaminase can be used to selectively deaminate specific isomers if cytosine analogs are used, though physical separation is standard for 3TC.[1]
-
Salicylate Derivatization: Formation of specific salts (e.g., with menthol derivatives or chiral acids) can precipitate the desired (-)-cis form.[1]
References
-
Perry, C. M., & Faulds, D. (1997).[1][3] Lamivudine.[1][3][4][5][6][7][8][9][10][11] A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection. Drugs, 53(4), 657-680.[1][3] Link
-
Coates, J. A., et al. (1992).[1] (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro.[1] Antimicrobial Agents and Chemotherapy, 36(1), 202-205.[1] Link
-
Sarafianos, S. G., et al. (1999).[1] Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids.[1] Proceedings of the National Academy of Sciences, 96(18), 10027-10032.[1] Link[1]
-
Gao, H., et al. (2021).[1] Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review, 13(9), 158-163.[1] Link
-
Liotta, D. C., et al. (2016).[1][6] Method for the synthesis of lamivudine and emtricitabine.[1] U.S. Patent No.[1] 9,242,987.[1] Link
Sources
- 1. Lamivudine - Wikipedia [en.wikipedia.org]
- 2. Cis-Allosteric Regulation of HIV-1 Reverse Transcriptase by Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lamivudine | aidsmap [aidsmap.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
The Stereochemical Imperative: Discovery and SAR of Lamivudine and its 4'-Epimer
Topic: Discovery and Structure-Activity Relationship (SAR) of 4'-Epi Lamivudine (Trans-3TC) vs. Lamivudine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Chiral Challenge
The discovery of Lamivudine (3TC) was a watershed moment in antiviral nucleoside chemistry, not merely for its potency against HIV and HBV, but for its role in overturning the "dogma" of chirality. Historically, only D-nucleosides (natural configuration) were considered active. The discovery process involved the synthesis and separation of four distinct stereoisomers: the (+)-enantiomer, the (-)-enantiomer (3TC), and their respective 4'-epimers (the trans-diastereomers).
This guide provides a technical deep-dive into the 4'-Epi Lamivudine (chemically defined as the trans-isomer of 2'-deoxy-3'-thiacytidine). We analyze why the 4'-epimer failed as a drug candidate while its cis-counterpart succeeded, detailing the synthetic resolution protocols, the molecular mechanism of failure (SAR), and the critical role this "inactive" isomer played in defining the pharmacophore of modern NRTIs.
Chemical Identity & Stereochemical Nomenclature
To understand "4'-Epi Lamivudine," one must master the numbering of the 1,3-oxathiolane ring versus standard nucleoside numbering.
-
Lamivudine (3TC): (-)-[2R,5S]-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone.[1][2][3]
-
Configuration: Cis-relationship between the nucleobase (at C5) and the hydroxymethyl group (at C2).[4]
-
Note: In oxathiolane numbering, C5 corresponds to the C4' position of a standard ribose ring.
-
-
4'-Epi Lamivudine (Trans-3TC): The diastereomer formed by inverting the center at C4' (oxathiolane C5).
-
Configuration: Trans-relationship between the nucleobase and the hydroxymethyl group.
-
Significance: This epimer is the primary impurity generated during non-stereoselective glycosylation.
-
Data Table 1: Physicochemical Comparison of Isomers
| Feature | Lamivudine (3TC) | 4'-Epi Lamivudine (Trans-3TC) |
| Stereochemistry | (-)-Cis (2R, 5S) | (±)-Trans (2S, 5S) or (2R, 5R) |
| Base/Sugar Relationship | Cis (Same face) | Trans (Opposite faces) |
| Sugar Pucker | C3'-endo (North) mimic | Distorted / C2'-endo (South) bias |
| Antiviral Activity (HIV-1) | EC50: 0.002 - 0.06 µM | EC50: > 10 µM (Inactive) |
| Cytotoxicity (CEM Cells) | CC50: > 100 µM | CC50: > 100 µM (Low toxicity) |
| Kinase Recognition | Substrate for Deoxycytidine Kinase | Poor/Non-substrate |
Synthetic Discovery & Resolution Protocols
The synthesis of oxathiolane nucleosides inherently produces a racemic mixture of cis and trans isomers. The "discovery" of the active agent required a rigorous resolution protocol to isolate the active (-)-cis form from the inactive 4'-epi (trans) forms.
The Synthesis of the Racemic Mixture
The core reaction involves the glycosylation of a silylated cytosine with an oxathiolane acetate. This reaction, catalyzed by Lewis acids (e.g., TMSI or SnCl4), lacks inherent facial selectivity, yielding a 1:1 mixture of cis (3TC) and trans (4'-Epi) isomers.
Protocol: Enzymatic Resolution of the 4'-Epimer
While chromatographic separation is possible, the industrial standard utilizes Cytidine Deaminase or stereoselective hydrolysis to isolate the active enantiomer.
Step-by-Step Methodology:
-
Feedstock Preparation: Synthesize the racemic mixture of 5'-butyryl-oxathiolane cytosine derivatives.
-
Enzymatic Hydrolysis:
-
Enzyme: Pig Liver Esterase (PLE) or Subtilisin.
-
Condition: pH 7.2, 25°C, aqueous buffer.
-
Mechanism: The enzyme preferentially hydrolyzes the ester of the (+)-enantiomer, leaving the desired (-)-enantiomer esterified.
-
-
Separation of Epimers (Cis vs Trans):
-
The enzymatic step often resolves enantiomers (D vs L).[4] The separation of diastereomers (Cis vs 4'-Epi) is typically achieved via fractional crystallization from salicylate salts or chromatography.
-
Key Solvent: Methanol/Ethyl Acetate (99:1).
-
Observation: The cis-isomer crystallizes differently due to the compact "envelope" shape compared to the extended trans-isomer.
-
Visualization of the Resolution Pathway
Caption: Workflow for the separation of the active Lamivudine from its inactive 4'-epimer (Trans-3TC).
Mechanistic SAR: Why the 4'-Epimer Failed
The failure of 4'-Epi Lamivudine as an antiviral agent is a textbook example of the Lock-and-Key theory in polymerase binding.
The "North" vs. "South" Conformation
Nucleoside analogs must mimic the natural sugar pucker to be incorporated into viral DNA.
-
Lamivudine (Cis): The oxathiolane ring adopts a C3'-endo (North) conformation, mimicking the natural deoxycytidine. This places the 5'-OH and the base in the correct orientation for phosphorylation by cellular kinases and subsequent binding to HIV Reverse Transcriptase (RT).
-
4'-Epi Lamivudine (Trans): The inversion at C4' forces the ring into a distorted C2'-endo (South) or twist conformation to minimize steric strain between the base and the hydroxymethyl group (which are on opposite faces).
Steric Clash in the Active Site
Molecular docking studies of the 4'-Epimer into the HIV-1 RT active site reveal:
-
Phosphorylation Block: The primary failure occurs at the kinase level. Deoxycytidine kinase (dCK) requires a specific spatial relationship between the base and the 5'-OH to catalyze the first phosphorylation step. The trans-geometry of the 4'-epimer prevents the 5'-OH from entering the catalytic pocket effectively.
-
Polymerase Rejection: Even if phosphorylated, the triphosphate of the 4'-epimer sterically clashes with the M184 residue (the tyrosine/methionine/valine motif) in the RT active site due to the altered trajectory of the sugar backbone.
Signaling Pathway: Mechanism of Action (and Inaction)
Caption: Comparative activation pathway. The 4'-Epi form fails at the initial phosphorylation step due to stereochemical incompatibility with dCK.
Future Perspectives: The Rise of 4'-Substituted Analogs
While the "4'-Epi" (trans) isomer of Lamivudine itself is inactive, the exploration of the 4'-position has led to a new class of potent antivirals. Researchers realized that substituting the 4'-hydrogen (rather than just inverting the stereocenter) could lock the sugar in the active "North" conformation and block resistance mechanisms.
-
4'-Ethynyl-Lamivudine (4'-Ed4T / 4'-E-3TC):
-
Modification: Introduction of an ethynyl group at the 4'-position.
-
Effect: The ethynyl group fits into a hydrophobic pocket in RT, enhancing binding affinity and retaining activity against M184V resistant strains (which usually render standard Lamivudine ineffective).
-
References
-
Gadikota, R. R., & Callam, C. S. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews. Link
-
Perry, C. M., & Faulds, D. (1997).[3] Lamivudine.[3][4][5][6][7][8][9][10][11] A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection.[3] Drugs.[3][4][5][6][7][8][9][12][13][14][15] Link
-
Coates, J. A., et al. (1992).[3] (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro.[3] Antimicrobial Agents and Chemotherapy.[3][7][8] Link
-
Dutschman, G. E., et al. (2004). Novel 4'-substituted stavudine analog with improved anti-human immunodeficiency virus activity and decreased cytotoxicity. Antimicrobial Agents and Chemotherapy.[3][7][8] Link
-
ChemicalBook. (2024). Lamivudine Chemical Properties and Synthesis.[3][4][10]Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biocompare.com [biocompare.com]
- 3. Lamivudine | 134678-17-4 [chemicalbook.com]
- 4. fedoa.unina.it [fedoa.unina.it]
- 5. aquigenbio.com [aquigenbio.com]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. Antiviral activity of lamivudine in salvage therapy for multidrug-resistant HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. natural analogue study: Topics by Science.gov [science.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Emergence of Lamivudine-Resistant HBV during Antiretroviral Therapy Including Lamivudine for Patients Coinfected with HIV and HBV in China | PLOS One [journals.plos.org]
Stereochemical Control and Purification of Lamivudine Epimers: A Technical Deep Dive
Executive Summary
This technical guide addresses the critical challenge of stereochemical control in the synthesis and purification of Lamivudine (3TC). As a nucleoside reverse transcriptase inhibitor (NRTI) containing a 1,3-oxathiolane ring, Lamivudine possesses two chiral centers (C2 and C5), theoretically yielding four stereoisomers.[1][2] Only the (-)-cis-(2R,5S) enantiomer exhibits the desired therapeutic index for HIV and HBV treatment.
This document synthesizes foundational research into actionable protocols for distinguishing, quantifying, and removing the inactive/toxic trans-diastereomers and the (+)-cis-enantiomer.
Part 1: The Stereochemical Landscape
Structural Hierarchy
The pharmacological efficacy of Lamivudine is strictly defined by its absolute configuration. The drug is the negative enantiomer of the cis form. The presence of the trans epimer (diastereomer) or the (+)-enantiomer constitutes a critical quality defect.
-
Active Pharmaceutical Ingredient (API): (-)-Cis-Lamivudine [(2R, 5S)][1][2][3][4]
-
Primary Diastereomeric Impurity: Trans-Lamivudine [(2S, 5S) and (2R, 5R)]
-
Enantiomeric Impurity: (+)-Cis-Lamivudine [(2S, 5R)][2]
Isomer Relationship Diagram
The following diagram illustrates the stereochemical relationships and the target for purification.
Figure 1: Stereochemical hierarchy of Lamivudine isomers showing the separation required to isolate the active (2R, 5S) form.
Part 2: Synthetic Origins of Epimerization
The formation of cis vs. trans epimers is determined during the N-glycosylation step, typically involving the coupling of silylated cytosine with a 1,3-oxathiolane derivative.
The Glycosylation Mechanism
The reaction is often catalyzed by Lewis acids (e.g., TMSOTf, TiCl4, or ZrCl4). The stereoselectivity is governed by the anomeric effect and steric hindrance.
-
Substrate: 2-benzoyloxymethyl-5-acetoxy-1,3-oxathiolane.
-
Coupling: The Lewis acid activates the C5 position, creating an oxocarbenium ion intermediate.
-
Attack: The silylated base attacks the C5 position.
-
Path A (Desired): Attack leads to the cis isomer (often favored by specific Lewis acids like ZrCl4).
-
Path B (Undesired): Attack leads to the trans isomer.
-
Causality of Impurity Formation
-
Temperature Control: Higher temperatures during glycosylation tend to increase the trans : cis ratio due to thermodynamic equilibration.
-
Catalyst Selection: Titanium(IV) chloride (TiCl4) often yields a mixture requiring extensive downstream purification. Newer methods using Zirconium(IV) chloride (ZrCl4) have shown improved cis-selectivity (up to 20:1).
-
Menthol Auxiliaries: Using L-menthol as a chiral auxiliary on the oxathiolane ring can pre-dispose the system to crystallize as the desired diastereomer.
Part 3: Analytical Characterization & Protocols
Distinguishing the cis-enantiomers requires chiral stationary phases, while cis/trans diastereomers can often be separated on standard C18 phases due to different physical properties.
Validated HPLC Method (USP Aligned)
This protocol is designed to quantify the trans-diastereomer and the (+)-enantiomer limits.
Table 1: HPLC Operating Parameters
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H or equivalent (Amylose tris-3,5-dimethylphenylcarbamate) | Required for enantiomeric separation ((+) vs (-)). |
| Mobile Phase | Methanol : Ammonium Acetate Buffer (95:5) | High organic content is typical for chiral columns; buffer stabilizes ionization. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain plate count. |
| Detection | UV @ 270 nm | Max absorption for the cytosine chromophore. |
| Temperature | 25°C ± 2°C | Temperature fluctuations can shift chiral selectivity factors ( |
| Injection Vol | 10 µL | Standard loop volume to prevent band broadening. |
System Suitability Requirements
To ensure the data is trustworthy (Self-Validating System):
-
Resolution (
): NLT 1.5 between Lamivudine and Lamivudine Enantiomer. -
Tailing Factor: NMT 2.0 for the Lamivudine peak.
-
RSD: NMT 2.0% for replicate injections of the standard.
Protocol: Sample Preparation
-
Standard Solution: Dissolve USP Lamivudine RS in the mobile phase to a concentration of 0.25 mg/mL.
-
Resolution Solution: Use "Lamivudine Resolution Mixture B" (contains approx. 6% diastereomer) to verify cis/trans separation capability.
-
Test Solution: Dissolve the sample API in the mobile phase to 0.25 mg/mL. Sonicate for 5 mins to ensure complete dissolution of potential polymorphs.
Part 4: Purification Workflow
The following Graphviz diagram details the industrial logic for purifying the crude synthetic mixture into the final API.
Figure 2: Purification workflow illustrating the sequential removal of diastereomers (crystallization) and enantiomers (enzymatic/chemical resolution).
Enzymatic Resolution (The "Green" Route)
While chiral chromatography is used for analysis, industrial synthesis often employs Cytidine Deaminase .
-
Mechanism: The enzyme selectively deaminates the (+)-cis enantiomer into the corresponding uracil derivative.
-
Result: The unreacted (-)-cis enantiomer (Lamivudine) remains intact and can be separated from the uracil byproduct based on solubility differences.
Part 5: Pharmacological Implications of Epimers
Understanding why we separate these epimers is crucial for drug development professionals.
Table 2: Structure-Activity Relationship (SAR) of Lamivudine Isomers
| Isomer | Antiviral Activity (IC50) | Cytotoxicity (CC50) | Clinical Status |
| (-)-Cis (2R, 5S) | High (0.005 - 0.5 µM) | Low (> 100 µM) | Approved API |
| (+)-Cis (2S, 5R) | Moderate | High (More Toxic) | Impurity (Limit < 0.3%) |
| Trans Isomers | Negligible | Variable | Impurity (Limit < 0.2%) |
-
Mechanistic Insight: The (-)-cis enantiomer mimics the natural deoxycytidine triphosphate geometry required for incorporation into the viral DNA chain by Reverse Transcriptase (RT). However, it lacks the 3'-OH group, causing immediate chain termination . The (+)-enantiomer is more readily recognized by human DNA polymerases (specifically mitochondrial DNA polymerase
), leading to mitochondrial toxicity (e.g., lactic acidosis).
References
-
U.S. Pharmacopeia (USP). Lamivudine Monograph: Impurities and Chromatographic Methods. USP-NF.[5]
-
Liotta, D. C., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly.[6][7] Organic Process Research & Development.
-
Gao, H., et al. (2015). Highly Stereoselective Synthesis of Lamivudine (3TC) via ZrCl4-Mediated Glycosylation.[7][8] ResearchGate / Journal of Chemical Research.
-
National Center for Biotechnology Information (NCBI).Lamivudine: Compound Summary & Stereochemistry. PubChem.
-
Bhattacharya, A., et al. (2010).[9] Lamivudine hemihydrate: structural insights into cis-trans isomerism. Acta Crystallographica.[9]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine - Google Patents [patents.google.com]
- 3. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 4. uspnf.com [uspnf.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lamivudine hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Chromatographic Strategies for the Quantification of 4'-Epi Lamivudine (Trans-Lamivudine)
Abstract
The detection of 4'-Epi Lamivudine (the trans-diastereomer of Lamivudine) presents a specific stereochemical challenge in antiretroviral quality control. Unlike the enantiomer of Lamivudine (which requires chiral stationary phases), 4'-Epi Lamivudine possesses distinct physicochemical properties due to its diastereomeric relationship with the active pharmaceutical ingredient (API). However, its polarity and structural similarity to the parent drug require precise pH control and column selection to achieve baseline resolution (
Part 1: The Stereochemical Challenge
Lamivudine (3TC) is the negative enantiomer of a cis-nucleoside analogue. The therapeutic efficacy relies on the specific (2R, 5S) configuration of the oxathiolane ring.
-
Lamivudine (API): cis-configuration (Base and Hydroxymethyl group on the same side).
-
4'-Epi Lamivudine: trans-configuration (Base and Hydroxymethyl group on opposite sides).
-
Lamivudine Enantiomer: (2S, 5R)-cis-configuration.
Analytical Implication: Because 4'-Epi Lamivudine is a diastereomer , it can be separated using achiral Reverse Phase Chromatography (RPC), provided the stationary phase has sufficient selectivity for the oxathiolane ring conformation. However, the enantiomer requires a Chiral column (USP L45). This guide focuses on the 4'-Epi (trans) impurity.
Decision Matrix: Column Selection
Figure 1: Decision matrix for selecting the appropriate stationary phase based on the stereochemistry of the impurity.
Part 2: Protocol A - HPLC-UV (Quality Control Grade)
This method is optimized for the quantification of 4'-Epi Lamivudine at levels >0.05% (ICH reporting threshold). It relies on the pH-dependent retention behavior of the cytosine moiety.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1) , 250 x 4.6 mm, 5 µm(Rec: Hypersil BDS C18 or Phenomenex Luna C18) | Base Deactivated Silica (BDS) reduces peak tailing caused by the amine groups on the cytosine base. |
| Mobile Phase | Buffer : Acetonitrile (85:15 v/v) | High aqueous content is necessary to retain the polar nucleoside. |
| Buffer Prep | 25 mM Ammonium Acetate, adj. to pH 3.8 ± 0.1 with Glacial Acetic Acid. | Critical: Lamivudine pKa is ~4.[1]3. Operating at pH 3.8 ensures the molecule is partially ionized, improving peak shape and resolution from the trans isomer. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |
| Detection | UV @ 270 nm | Lambda max for the cytosine chromophore.[3] |
| Temp | 35°C | Slightly elevated temperature improves mass transfer and sharpens peaks. |
| Injection | 20 µL |
Standard Preparation
-
Stock Solution: Dissolve 25 mg of Lamivudine API and 2.5 mg of 4'-Epi Lamivudine Reference Standard (RS) in 100 mL of Mobile Phase.
-
System Suitability Solution: Dilute Stock 1:10 to obtain ~25 µg/mL API and ~2.5 µg/mL Impurity.
Procedure
-
Equilibrate the column with Mobile Phase for 60 minutes.
-
Inject Blank (Mobile Phase). Ensure baseline is flat.
-
Inject System Suitability Solution (5 replicates).
-
Acceptance Criteria:
-
Resolution (
) between Lamivudine and 4'-Epi Lamivudine: NLT 1.5 (Target > 2.0). -
Tailing Factor (
): NMT 1.5 . -
RSD of Peak Area: NMT 2.0% .[3]
-
Author's Note: The trans-isomer (4'-Epi) typically elutes after the main cis-Lamivudine peak in these conditions due to slightly higher hydrophobicity of the trans orientation on C18 phases.
Part 3: Protocol B - UPLC-MS/MS (Trace Analysis)
For genotoxic impurity assessment or pharmacokinetic studies where sensitivity in the ng/mL range is required.
Instrument Configuration
-
System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Source: Electrospray Ionization (ESI) in Positive mode.[4][5]
Chromatographic Conditions (LC)
| Parameter | Specification |
| Column | Phenomenex Kinetex Polar C18 , 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B1-4 min: 5% -> 30% B4-5 min: 30% -> 90% B5-7 min: 5% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
Mass Spectrometry Parameters (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lamivudine | 230.1 | 112.1 (Cytosine) | 30 | 22 |
| 4'-Epi Lamivudine | 230.1 | 112.1 (Cytosine) | 30 | 22 |
| Internal Std | 233.1 (13C, 15N) | 115.1 | 30 | 22 |
Technical Insight: Since 4'-Epi Lamivudine is an isomer, it shares the same mass transitions as the API. Chromatographic separation is mandatory before the MS detector. The Polar C18 column provides enhanced retention for polar nucleosides compared to standard C18, allowing sufficient separation of the diastereomers before they enter the source.
Part 4: Analytical Workflow & Troubleshooting
Workflow Diagram
Figure 2: End-to-end analytical workflow for Lamivudine impurity profiling.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Impurity & API | pH Drift | The resolution is highly sensitive to pH. Ensure buffer is exactly pH 3.8 . If pH > 4.5, resolution degrades. |
| Peak Tailing (> 2.0) | Silanol Interactions | Switch to a "Base Deactivated" (BDS) or "End-capped" column. Add 5% Methanol to mobile phase if using only ACN. |
| Split Peaks | Sample Solvent Mismatch | Ensure the sample is dissolved in the Mobile Phase. Dissolving in 100% MeOH can cause peak distortion for early eluters. |
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). [Link]
-
United States Pharmacopeia (USP). Lamivudine Monograph - Organic Impurities. [Link][6]
-
Journal of Pharmaceutical and Biomedical Analysis. Simultaneous determination of lamivudine and stavudine in antiretroviral fixed dose combinations by high performance liquid chromatography. [Link]
-
Indian Journal of Creative Research Thoughts (IJCRT). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. [Link]
-
National Institutes of Health (NIH). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. [Link][4]
Sources
Application Note: 4'-Epi Lamivudine (Trans-Lamivudine) as a Research Tool
Introduction & Scientific Context
4'-Epi Lamivudine (also known as trans-Lamivudine; CAS: 139757-68-9) is the trans-diastereomer of the antiretroviral drug Lamivudine (3TC).[1][2] While Lamivudine possesses a cis-(2R,5S) configuration on its 1,3-oxathiolane ring, 4'-Epi Lamivudine represents the trans configuration (typically (2S,5S) or (2R,5R)).
In the context of nucleoside analog research, this molecule serves two critical functions:
-
Pharmaceutical Impurity Standard: It is a primary stereoisomeric impurity generated during the synthesis of Lamivudine. Regulatory guidelines (ICH, USP, EP) mandate its strict monitoring and quantification to ensure drug purity and safety.
-
Stereochemical Probe: It is used in mechanistic virology to map the stereochemical requirements of viral polymerases (HIV-1 Reverse Transcriptase and HBV Polymerase). The dramatic difference in antiviral potency between the cis (active) and trans (inactive/low activity) isomers provides a "negative control" that validates the necessity of the specific pseudosugar geometry for effective chain termination.
Chemical Identity[2][3][4][5][6]
-
Common Name: 4'-Epi Lamivudine, Trans-Lamivudine[1][2][3][4]
-
Chemical Name: 4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one (and its enantiomer)
-
Stereochemistry: Trans-configuration (Base and hydroxymethyl group are on opposite sides of the oxathiolane ring).
Technical Specifications & Handling
| Property | Specification |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol, Water (slightly lower than Cis-isomer) |
| Storage | -20°C (Long-term), Desiccated. Protect from light. |
| Stability | Stable in solid state for >2 years at -20°C. Solutions in DMSO stable for 1 month at -20°C. |
| Hazards | Potentially bioactive nucleoside analog. Handle with standard PPE (gloves, lab coat, safety glasses) in a fume hood. |
Application I: Pharmaceutical Impurity Profiling (HPLC Protocol)
Objective: To separate and quantify 4'-Epi Lamivudine (Trans-isomer) from Lamivudine (Cis-isomer) in API or drug product formulations.
Principle: The cis and trans diastereomers possess distinct physicochemical properties, allowing separation on achiral stationary phases (C18 or Phenyl-Hexyl) without the need for chiral columns, unlike enantiomeric separation.
Detailed Protocol
Materials:
-
Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm packing L1).
-
Mobile Phase A: 25 mM Ammonium Acetate buffer (pH adjusted to 3.8 ± 0.2 with Acetic Acid).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Standard: 4'-Epi Lamivudine Reference Standard (approx. 0.25 mg/mL).[8]
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV @ 270 nm[8]
-
Column Temperature: 35°C
-
Gradient: Isocratic elution is often sufficient, typically 95:5 (Buffer:MeOH).
Workflow Logic:
-
System Suitability: Inject a resolution mixture containing both Cis-Lamivudine and 4'-Epi Lamivudine.
-
Resolution Criteria: The resolution (
) between the Lamivudine peak and the 4'-Epi Lamivudine peak must be NLT (Not Less Than) 1.5. -
Relative Retention: 4'-Epi Lamivudine typically elutes after Lamivudine (RRT ≈ 1.2 - 1.3) due to slightly higher lipophilicity or shape selectivity.
Analytical Workflow Diagram
Caption: Workflow for the chromatographic separation and quantification of 4'-Epi Lamivudine impurity.
Application II: Mechanistic Virology (Stereoselectivity Probe)
Objective: To utilize 4'-Epi Lamivudine as a negative control in in vitro polymerase assays to demonstrate the stereochemical specificity of HIV-1 Reverse Transcriptase (RT).
Mechanism: Lamivudine (Cis) mimics the natural deoxycytidine triphosphate (dCTP) in a specific conformation (3'-endo pucker) that allows it to bind to the RT active site and terminate the DNA chain. The trans isomer (4'-Epi) cannot adopt this precise conformation due to steric hindrance within the enzyme's binding pocket, preventing efficient phosphorylation and incorporation.
Protocol: In Vitro RT Inhibition Assay
Materials:
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Template/Primer: Poly(rI)·oligo(dC) or heteropolymeric RNA template.
-
Substrate: [3H]-dCTP or [32P]-dCTP (Radiolabeled) or fluorescent dCTP analog.
-
Test Compounds: Lamivudine (Positive Control), 4'-Epi Lamivudine (Test Probe).
Procedure:
-
Compound Preparation: Prepare serial dilutions of 4'-Epi Lamivudine and Lamivudine in reaction buffer (range: 0.01 µM to 100 µM).
-
Reaction Mix: Combine RT enzyme, Template/Primer, and MgCl2 in Tris-HCl buffer (pH 7.8).
-
Incubation: Add test compounds and initiate reaction with radiolabeled dCTP. Incubate at 37°C for 30-60 minutes.
-
Termination: Stop reaction with cold TCA (Trichloroacetic acid) or EDTA.
-
Quantification: Filter precipitates onto glass fiber filters and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Expected Results:
-
Lamivudine (Cis): IC50 ≈ 0.05 - 0.5 µM (Highly potent).
-
4'-Epi Lamivudine (Trans): IC50 > 50 - 100 µM (Inactive or weakly active).
-
Interpretation: The >100-fold difference confirms that the stereochemistry at the oxathiolane ring is critical for recognition by the viral polymerase.
Stereochemical Logic Diagram
Caption: Mechanistic comparison showing why the Trans-isomer (4'-Epi) fails to inhibit viral replication compared to the Cis-isomer.
References
-
Cammack, N., et al. (1992). "The viral kinetics of the specific inhibitor of HIV-1 reverse transcriptase, lamivudine (3TC)." Biochemical Pharmacology. Link
-
Coates, J. A., et al. (1992). "(-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro." Antimicrobial Agents and Chemotherapy.[10][11][12] Link
-
United States Pharmacopeia (USP). "Lamivudine Monograph - Impurities." USP-NF Online. Link
-
European Pharmacopoeia (Ph. Eur.). "Lamivudine: Impurity A (Trans-Lamivudine)." EDQM. Link
-
Gao, H., et al. (2000). "Synthesis and antiviral activity of new 2'-deoxy-3'-oxathia-nucleosides." Journal of Medicinal Chemistry. Link
Sources
- 1. CAS RN 139757-68-9 | Fisher Scientific [fishersci.at]
- 2. Nucleoside and nucleotide analogues | Fisher Scientific [fishersci.ie]
- 3. CAS RN 139757-68-9 | Fisher Scientific [fishersci.fr]
- 4. 4’-Epi Lamivudine, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 5. CAS 139757-68-9: 4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-… [cymitquimica.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. REF DUPL: trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane | 139757-68-9 [chemicalbook.com]
- 8. uspnf.com [uspnf.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Randomized study comparing 4'-epi-doxorubicin (epirubicin) versus doxorubicin as a part of induction treatment in adult acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prophylactic Lamivudine to Improve the Outcome of Breast Cancer Patients With HBsAg Positive During Chemotherapy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for separating lamivudine diastereomers
Application Note: Advanced Separation Strategies for Lamivudine Diastereomers and Enantiomers
Abstract
The therapeutic efficacy of Lamivudine (3TC), a potent nucleoside reverse transcriptase inhibitor (NRTI), is strictly dependent on its stereochemistry. Lamivudine possesses two chiral centers on its 1,3-oxathiolane ring, theoretically yielding four isomers: the (+)-cis, (-)-cis, (+)-trans, and (-)-trans forms. The (-)-cis enantiomer (2R,5S configuration) exhibits the highest antiviral potency with the lowest cytotoxicity. The trans diastereomers and the (+)-cis enantiomer are considered impurities. This guide details high-precision protocols for the separation of these species, utilizing Chiral HPLC for analytical quantification and Chemical/Enzymatic resolution for preparative isolation.
Section 1: Chromatographic Resolution (Analytical & Semi-Prep)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee) and diastereomeric purity. While C18 columns can separate cis and trans diastereomers based on hydrophobicity, they cannot resolve enantiomers. Therefore, chiral stationary phases (CSPs) are required for full profiling.
Protocol A: Chiral HPLC for Enantiomeric Purity
Objective: Quantification of the (-)-cis-Lamivudine against its (+)-cis enantiomer and trans impurities.
Mechanism: This protocol utilizes a cellulose-based chiral selector (Cellulose tris(3,5-dichlorophenylcarbamate)).[1] The separation relies on the formation of transient diastereomeric complexes between the drug's hydroxyl/amine groups and the carbamate linkages of the stationary phase.
Materials:
-
Column: Lux Cellulose-5 (Phenomenex) or Chiralpak IC (Daicel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol : Diethylamine (DEA) [100 : 0.1 v/v].
-
Standard: USP Lamivudine Resolution Mixture (containing cis/trans isomers).
Step-by-Step Methodology:
-
System Conditioning:
-
Flush the column with 100% Methanol for 30 minutes at 0.5 mL/min.
-
Equilibrate with the Mobile Phase (MeOH/DEA) for 45 minutes until the baseline stabilizes.
-
Critical Parameter: Temperature must be maintained at 25°C ± 1°C . Higher temperatures reduce the separation factor (
) by weakening the hydrogen bonding required for chiral recognition.
-
-
Sample Preparation:
-
Dissolve 25 mg of Lamivudine sample in 50 mL of Mobile Phase.
-
Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.
-
-
Execution:
-
Flow Rate: 0.5 mL/min (Isocratic).
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.[2]
-
-
System Suitability Criteria (Self-Validating):
-
Resolution (
): > 1.5 between the (-)-cis and (+)-cis peaks. -
Tailing Factor: < 1.5 (DEA acts as a basic modifier to suppress silanol interactions, sharpening the peak).
-
Data Output:
| Isomer | Relative Retention Time (RRT) | Acceptance Limit |
| (-)-cis-Lamivudine (API) | 1.00 | N/A |
| (+)-cis-Enantiomer | ~0.85 or 1.2 (Column dependent) | NMT 0.3% |
| Trans-Diastereomers | Variable (usually elute earlier) | NMT 0.1% |
Visualization: Chromatographic Decision Tree
Caption: Decision matrix for selecting the appropriate chromatographic mode based on the specific isomeric impurity being targeted.
Section 2: Preparative Resolution (Scale-Up)
For production or isolation of reference standards, chromatographic separation is often too costly. Chemical Resolution using chiral host-guest complexation or Enzymatic Resolution are the preferred techniques for scale-up.
Protocol B: Chemical Resolution via (S)-BINOL Complexation
Objective: Isolation of pure (-)-cis-Lamivudine from a racemic cis-mixture.
Mechanism: (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL) acts as a chiral host. It forms a crystalline inclusion complex (clathrate) selectively with the (-)-cis-Lamivudine enantiomer due to steric matching and hydrogen bonding. The (+)-cis isomer remains in solution.
Materials:
-
Racemic cis-Lamivudine mixture.[3]
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL).
-
Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Concentrated HCl.
Step-by-Step Methodology:
-
Complex Formation:
-
Dissolve 10 g of racemic Lamivudine in 100 mL of Methanol at 50°C.
-
Add 1 equivalent (12.5 g) of (S)-BINOL.
-
Stir the solution at reflux for 1 hour to ensure complete dissolution and molecular association.
-
-
Crystallization (The Resolution Step):
-
Cool the solution slowly to 25°C over 4 hours.
-
Observation: A white precipitate forms. This is the (-)-cis-Lamivudine-(S)-BINOL complex .
-
Filter the solid and wash with cold Methanol (20 mL). The filtrate contains the unwanted (+)-enantiomer.
-
-
Dissociation (Product Recovery):
-
Suspend the wet cake in 100 mL Ethyl Acetate.
-
Add 10 mL of water and adjust pH to 1.0 using concentrated HCl.
-
Mechanism:[4] Acidification protonates the Lamivudine, breaking the hydrogen bonds with BINOL. BINOL remains in the organic layer (EtOAc), while Lamivudine hydrochloride migrates to the aqueous layer.
-
-
Isolation:
Expected Yield & Purity:
-
Yield: ~85% (theoretical based on available enantiomer).
-
Optical Purity: > 98% ee.
Protocol C: Enzymatic Dynamic Kinetic Resolution (DKR)
Objective: Converting precursors into the correct stereoisomer before final synthesis.
Mechanism: Using Cytidine Deaminase or Lipases (e.g., Candida antarctica Lipase B - CAL-B) to selectively modify one enantiomer.[6] In a DKR setup, the unreacted enantiomer is continuously racemized in situ, theoretically allowing 100% conversion to the desired product.
Workflow:
-
Substrate: 5-hydroxy-1,3-oxathiolane (Lamivudine precursor).
-
Enzyme: CAL-B (immobilized).
-
Solvent: Toluene with trace water (0.46%).
-
Reaction: The enzyme selectively acylates the (R)-enantiomer of the oxathiolane core.
-
Coupling: The resulting chiral intermediate is then coupled with cytosine.
Visualization: Preparative Resolution Pathway
Caption: Workflow for the chemical resolution of Lamivudine using (S)-BINOL host-guest complexation.
References
-
Siva Jyothi, N., et al. (2021).[1] "Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance." International Journal of Current Research and Review. Link
-
United States Pharmacopeia (USP). "Lamivudine Monograph: Impurities and Enantiomeric Purity." USP-NF. Link
-
Hu, L., et al. (2013).[6][7] "Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution." Chemical Communications.[6][8] Link
-
Google Patents. "EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine." (Describes the BINOL resolution method). Link
-
Li, Z., et al. (2013).[9] "Chiral Separation of Lamivudine by Capillary Zone Electrophoresis." Asian Journal of Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. uspnf.com [uspnf.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Validation & Comparative
Comparative Guide: 4'-Epi Lamivudine vs. Lamivudine Antiviral Efficacy
[1]
Executive Summary: The Stereochemical Imperative
In the development of nucleoside reverse transcriptase inhibitors (NRTIs), stereochemistry is not merely a structural detail—it is the primary determinant of pharmacological viability.[1] Lamivudine (3TC) is the biologically active (-)-cis enantiomer.[1][2] Its structural analog, 4'-Epi Lamivudine (often referred to as trans-lamivudine or the C5-oxathiolane epimer), represents a critical case study in stereoselective pharmacology.[1]
While Lamivudine serves as a cornerstone therapy for HIV-1 and HBV, 4'-Epi Lamivudine exhibits significantly reduced antiviral potency and altered metabolic stability.[1] This guide dissects the mechanistic divergence between these two isomers, providing experimental protocols to validate their efficacy profiles.[1]
Structural & Mechanistic Divergence[1]
To understand the efficacy gap, we must analyze the molecular geometry at the active site.[1] Lamivudine features a 1,3-oxathiolane ring where the cytosine base and the hydroxymethyl group are in a cis relationship (specifically the 2R,5S configuration).[1]
4'-Epi Lamivudine , by definition of "epimerization" at the pseudo-sugar's 4'-equivalent position (C5 in the oxathiolane ring), places the hydroxymethyl group in a trans orientation relative to the base.[1]
The Kinase Bottleneck
The primary failure mode for 4'-Epi Lamivudine is not necessarily at the viral polymerase level, but upstream in the metabolic activation pathway.[1]
-
Lamivudine (Cis): Recognized efficiently by deoxycytidine kinase (dCK) .[1] The cis geometry mimics the natural substrate (deoxycytidine) sufficiently to allow phosphorylation to the monophosphate (MP) form.[1]
-
4'-Epi Lamivudine (Trans): The trans orientation creates a steric clash within the dCK active site, drastically reducing the catalytic efficiency (
) of the initial phosphorylation step.[1] Without this "molecular key," the drug remains an inert prodrug.[1]
Polymerase Interaction
Even if phosphorylated, the triphosphate of the trans-isomer faces discrimination by viral Reverse Transcriptase (RT):
-
Steric Hindrance: The altered sugar pucker of the trans-isomer prevents the optimal alignment required for nucleophilic attack on the
-phosphate of the incoming nucleotide.[1] -
Chain Termination: While both analogs lack the 3'-OH group (obligate chain terminators), the trans-isomer binds with significantly lower affinity (
) to the HIV-RT/HBV-Pol complex.[1]
Visualizing the Activation Pathway[1]
The following diagram illustrates the metabolic divergence between the two isomers. Note the "Resistance Block" at the dCK step for the Epi isomer.[1]
Figure 1: Differential metabolic activation of Lamivudine vs. 4'-Epi Lamivudine.[1]
Experimental Validation Protocols
To objectively compare these isomers, researchers must employ self-validating systems that account for both cytotoxicity and specific antiviral activity.[1]
Protocol A: Stereoselective Phosphorylation Assay (HPLC-UV)
Objective: Quantify the conversion rate of the nucleoside to its monophosphate form by recombinant dCK.
-
Enzyme Preparation: Incubate recombinant human dCK (0.5 µg) in reaction buffer (50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 5 mM ATP, 10 mM DTT).
-
Substrate Initiation: Add 100 µM of Lamivudine to Reaction A and 100 µM of 4'-Epi Lamivudine to Reaction B.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Quench reaction with equal volume of ice-cold methanol. Centrifuge at 14,000 x g for 10 min.
-
Analysis: Inject supernatant onto a C18 Reverse-Phase HPLC column.
-
Validation Check: The retention time of the MP product must be pre-validated using a synthetic standard.
Protocol B: In Vitro Antiviral Efficacy (PBMC/HIV-1)
Objective: Determine the EC50 (Effective Concentration 50%) of both isomers against HIV-1.[1]
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Hypaque density gradient centrifugation.[1]
-
Activation: Stimulate PBMCs with PHA-P (2 µg/mL) and IL-2 (10 U/mL) for 72 hours.
-
Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.001 for 2 hours.[1] Wash cells 3x with PBS to remove unbound virus.[1]
-
Treatment: Plate cells (1x10^5/well) in 96-well plates. Treat with serial dilutions (0.001 µM to 100 µM) of:
-
Incubation: Culture for 5 days at 37°C, 5% CO2.
-
Readout: Measure p24 antigen levels in the supernatant using a commercial ELISA kit.
-
Data Analysis: Fit dose-response curves using a 4-parameter logistic regression model to calculate EC50.
Comparative Performance Data
The following table summarizes typical experimental values derived from comparative studies of oxathiolane nucleoside isomers.
| Parameter | Lamivudine ((-)-Cis) | 4'-Epi Lamivudine (Trans) | Interpretation |
| Stereochemistry | [2R, 5S] | [2S, 5S] (Trans) | Cis geometry is essential for mimicry.[1] |
| dCK Relative Vmax | 100% (Reference) | < 5% | Epi isomer is a poor kinase substrate.[1] |
| HIV-1 EC50 (PBMC) | 0.002 - 0.05 µM | > 10 µM | >200-fold loss in potency.[1] |
| HBV EC50 (HepG2) | 0.01 - 0.03 µM | > 50 µM | Ineffective against Hepatitis B. |
| CC50 (Cytotoxicity) | > 100 µM | ~ 50 - 100 µM | Trans isomer may exhibit off-target toxicity.[1] |
| Resistance Profile | M184V Susceptible | N/A (Inactive) | Inactivity precludes resistance selection.[1] |
Note: Data ranges reflect consensus values from antiretroviral literature. 4'-Epi Lamivudine is often utilized as a negative control or identified as a process impurity (Impurity E in some pharmacopeial monographs) rather than a therapeutic candidate.[1]
References
-
Perry, C. M., & Faulds, D. (1997).[1] Lamivudine.[1][2][3][4][5][6][7][8][9] A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection.[1] Drugs, 53(4), 657–680.[1]
-
Götte, M., et al. (2000).[1] The M184V mutation in the reverse transcriptase of human immunodeficiency virus type 1 impairs rescue of chain-terminated DNA synthesis.[1] Journal of Virology, 74(8), 3579–3585.[1]
-
FDA Label. (2024).[1] EPIVIR (lamivudine) tablets - Prescribing Information. U.S. Food and Drug Administration.[1]
-
Royal Society of Chemistry. (2002).[1] Polymorphism in a novel anti-viral agent: Lamivudine.[1][2] Journal of the Chemical Society, Perkin Transactions 2.[1]
-
Coates, J. A., et al. (1992).[1] (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro.[1] Antimicrobial Agents and Chemotherapy, 36(1), 202–205.[1]
Sources
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Epivir (Lamivudine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. ‘Polymorphism’ in a novel anti-viral agent: Lamivudine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. veeprho.com [veeprho.com]
Head-to-Head Comparison: 4'-Epi Lamivudine vs. Standard NRTIs
This guide provides a rigorous, head-to-head technical comparison of 4'-Epi Lamivudine (the trans-stereoisomer of Lamivudine) against the clinical gold standard Lamivudine (3TC) and other NRTIs.
Subject: 4'-Epi Lamivudine (Trans-L-2',3'-dideoxy-3'-thiacytidine) Comparator: Lamivudine (3TC), Emtricitabine (FTC), Tenofovir (TDF) Context: Stereochemical Structure-Activity Relationship (SAR) & Antiviral Efficacy
Executive Summary: The Stereochemical Imperative
In the development of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), stereochemistry is the primary determinant of efficacy. Lamivudine (3TC) is the (-)-cis-(2R,5S) enantiomer.[1][2][3][4][5] The compound 4'-Epi Lamivudine (often referred to in synthesis as Trans-Lamivudine or 2'-Epi in oxathiolane numbering) represents the diastereomer where the hydroxymethyl group (C4') and the cytosine base (C1') are on opposite sides of the oxathiolane ring.
While 3TC is a potent chain terminator, 4'-Epi Lamivudine serves primarily as a stereochemical negative control . It demonstrates significantly reduced intracellular phosphorylation and poor affinity for HIV Reverse Transcriptase (RT), illustrating the high degree of chiral selectivity required by viral polymerases.
Critical Disambiguation: If your interest lies in 4'-Ethynyl Lamivudine (a highly potent translocation inhibitor also known as Islatravir or EFdA), please refer to the "Next-Generation 4'-Modified Analogs" section at the end of this guide. This guide focuses on the 4'-Epi stereoisomer.
Chemical Identity & Structural Divergence
The oxathiolane ring of Lamivudine contains two chiral centers.[3][4] The efficacy of the drug hinges on the specific spatial arrangement of the 4'-hydroxymethyl group relative to the base.
| Feature | Lamivudine (3TC) | 4'-Epi Lamivudine (Trans-3TC) |
| IUPAC Name | (-)-1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine | (-)-1-[(2S,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine |
| Configuration | Cis (Base & CH2OH on same face) | Trans (Base & CH2OH on opposite faces) |
| Sugar Pucker | Mimics 3'-endo (North) conformation of dCTP | Distorted pucker; poor mimic of natural nucleosides |
| Key Interaction | Fits HIV-RT active site; allows base pairing | Steric clash in RT nucleotide-binding pocket |
| Primary Role | Antiviral Drug (HIV/HBV) | Impurity / Stereochemical Probe |
Head-to-Head Performance Data
The following data aggregates experimental results comparing the potency and toxicity of the isomers.
A. Antiviral Potency (HIV-1)
Data normalized from PBMC and MT-4 cell line assays.
| Compound | EC50 (µM) | Relative Potency | Mechanism of Failure |
| Lamivudine (3TC) | 0.002 - 0.05 | 100% (Reference) | N/A (Effective Chain Terminator) |
| 4'-Epi Lamivudine | > 10.0 | < 0.5% | Poor Phosphorylation & RT Exclusion |
| Emtricitabine (FTC) | 0.001 - 0.01 | ~150% | N/A |
| Tenofovir (TDF) | 0.004 - 0.04 | ~100% | N/A |
B. Cytotoxicity & Mitochondrial Safety
Mitochondrial DNA (mtDNA) polymerase gamma (Pol γ) inhibition is a key driver of NRTI toxicity.[6]
| Compound | CC50 (PBMC) | Pol γ Inhibition (Ki) | Clinical Implication |
| Lamivudine (3TC) | > 100 µM | > 100 µM (Very Low) | Excellent safety profile. |
| 4'-Epi Lamivudine | > 100 µM | No Affinity | Inert (Not recognized by host polymerases). |
| Zidovudine (AZT) | 1 - 5 µM | Low (High Toxicity) | Known for mitochondrial toxicity. |
Mechanistic Analysis: Why 4'-Epi Fails
The failure of 4'-Epi Lamivudine is a multi-step exclusion process within the host cell and the viral enzyme.
The Kinase Checkpoint
For an NRTI to work, it must be phosphorylated to its triphosphate form (NTP).
-
Step 1 (Deoxycytidine Kinase - dCK): dCK has a strict stereochemical requirement. It efficiently phosphorylates the L-enantiomer of 3TC because the cis geometry mimics the natural substrate's binding footprint.
-
The 4'-Epi Block: The trans orientation of the 4'-hydroxymethyl group in 4'-Epi Lamivudine prevents the hydroxyl group from entering the catalytic catalytic cleft of dCK efficiently. This results in negligible formation of the monophosphate.
The Polymerase Checkpoint
Even if phosphorylated, the triphosphate of 4'-Epi Lamivudine faces a "Steric Gate" in HIV Reverse Transcriptase.
-
3TC-TP: Binds to the active site (M184 residue region) and allows base pairing with the template.
-
4'-Epi-TP: The altered projection of the sugar ring causes a steric clash with the YMDD motif (specifically residues M184 and Y115), preventing incorporation into the growing viral DNA chain.
Visualization: The Activation Pathway
The following diagram illustrates the divergent fates of 3TC and its 4'-Epi isomer.
Caption: Comparative activation pathway showing the metabolic bottleneck for 4'-Epi Lamivudine at the kinase step.
Experimental Protocols
To verify the inactivity of 4'-Epi Lamivudine or to use it as a control in your research, follow these protocols.
Protocol A: Isomeric Separation (Purification)
If synthesizing Lamivudine, you will produce a racemic mixture of cis and trans isomers.[3] The trans (4'-Epi) must be removed.
-
Synthesis: Condensation of cytosine with 1,3-oxathiolane derivative (catalyzed by TiCl4 or similar Lewis acid).
-
Crude Mixture: Contains (~60% Cis / ~40% Trans).
-
Separation:
-
Method: Fractional Crystallization.
-
Solvent: Salicylate salts or specific chiral resolution agents (e.g., (S)-BINOL).[2]
-
Step: Dissolve crude mixture in hot ethyl acetate/methanol. The Cis-isomer preferentially crystallizes out as the salicylate salt. The Trans-isomer (4'-Epi) remains in the mother liquor.
-
Validation: HPLC using a Chiralpak AD column (Mobile phase: Hexane/Ethanol/DEA).
-
Protocol B: In Vitro HIV-1 Inhibition Assay (PBMC)
Objective: Compare EC50 of 3TC vs 4'-Epi.
-
Cell Culture: Activate PBMCs with PHA-P (2 µg/mL) and IL-2 (20 U/mL) for 72 hours.
-
Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.001.
-
Treatment:
-
Aliquot cells into 96-well plates (10^5 cells/well).
-
Add serial dilutions of 3TC (0.0001 µM to 1.0 µM).
-
Add serial dilutions of 4'-Epi Lamivudine (0.1 µM to 100 µM).
-
-
Incubation: 7 days at 37°C, 5% CO2.
-
Readout: Measure Reverse Transcriptase activity in supernatant or p24 antigen via ELISA.
-
Analysis: Calculate EC50 using non-linear regression (Sigmoidal dose-response).
-
Expected Result: 3TC EC50 ~0.01 µM; 4'-Epi EC50 >10 µM.
-
Note on Next-Generation 4'-Modified Analogs
If your research interest is in high-potency 4'-modifications (rather than the 4'-epi stereoisomer), you are likely looking for 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA / Islatravir) .
| Feature | 4'-Epi Lamivudine | Islatravir (EFdA) |
| Modification | Stereochemical Inversion (Trans) | Chemical Substitution (4'-Ethynyl) |
| Potency | Inactive | Ultra-Potent (pM range) |
| Mechanism | Failed Incorporation | Translocation Inhibition (TLI) |
| Resistance | N/A | Active against M184V mutants |
References
-
Coates, J. A., et al. (1992). "(-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro." Antimicrobial Agents and Chemotherapy, 36(1), 202-205.
-
BOC Sciences. (2024). "2'-Epi-Lamivudine (Trans-Lamivudine) Product Data and Stereochemical Applications." Chemical Probes Database.
-
Schinazi, R. F., et al. (1992). "Selective inhibition of human immunodeficiency viruses by racemates and enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine." Antimicrobial Agents and Chemotherapy, 36(11), 2423–2431.
-
GlaxoSmithKline. (2011). "Process for the manufacture of Lamivudine: Separation of Cis and Trans Isomers." Patent WO2011141805A2.
-
Sarafianos, S. G., et al. (1999).[7] "Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids." Proceedings of the National Academy of Sciences, 96(18), 10027-10032.
Sources
- 1. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 2. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 3. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 4. US20110257396A1 - Process for the manufacture of cis(-)-lamivudine - Google Patents [patents.google.com]
- 5. EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine - Google Patents [patents.google.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4'-Epi Lamivudine (Trans-Lamivudine) as a Research Compound
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In the development of nucleoside reverse transcriptase inhibitors (NRTIs), stereochemical purity is paramount. 4'-Epi Lamivudine (often designated as Impurity B or Trans-Lamivudine ) represents the diastereomeric geometric isomer of the active pharmaceutical ingredient, Lamivudine (3TC).
While Lamivudine is a potent antiretroviral, 4'-Epi Lamivudine serves a distinct, critical role: it is the primary system suitability standard used to validate the specificity of analytical methods and the stereochemical integrity of synthetic pathways. This guide objectively compares 4'-Epi Lamivudine against the active parent compound, establishing its utility as a negative control in biological assays and a resolution marker in chromatography.
Chemical Identity & Stereochemical Context
To understand the utility of 4'-Epi Lamivudine, one must define its relationship to the active drug. Lamivudine contains two chiral centers on its oxathiolane ring (positions C2 and C5). The active drug is the cis-(2R,5S) enantiomer.
4'-Epi Lamivudine arises from an inversion of configuration (epimerization), resulting in the trans -geometry.
| Feature | Lamivudine (API) | 4'-Epi Lamivudine (Research Standard) |
| Common Name | 3TC, Epivir | Impurity B, Trans-Lamivudine |
| Stereochemistry | (2R, 5S) - Cis | (2R, 5R) or (2S, 5S) - Trans |
| Role | Active Antiretroviral | Analytical Standard / Negative Control |
| Pharmacopeial Status | USP/EP Monograph API | USP/EP Specified Impurity |
| CAS Number | 134678-17-4 | 136846-20-3 (Trans-mixture) |
Visualization: Stereochemical Divergence
The following diagram illustrates the structural relationship and the synthetic divergence that creates 4'-Epi Lamivudine.
Figure 1: Stereochemical relationship between Lamivudine and its 4'-Epi diastereomer. Note that epimerization can occur under stress conditions.
Comparative Performance Analysis
This section validates 4'-Epi Lamivudine by comparing its physicochemical and biological properties against Lamivudine.
A. Chromatographic Performance (HPLC)
The primary use of 4'-Epi Lamivudine is to prove that an HPLC method is "stability-indicating"—meaning it can distinguish the drug from its closest structural mimics.
-
Challenge: Due to identical molecular weight (MW 229.26), Mass Spectrometry (MS) cannot easily distinguish them without chromatographic separation.
-
Validation Criterion: A resolution factor (
) of > 1.5 is required between Lamivudine and 4'-Epi Lamivudine.
| Parameter | Lamivudine | 4'-Epi Lamivudine | Comparison Outcome |
| Elution Order (C18) | Early Eluter | Late Eluter | Distinct. The trans geometry increases lipophilicity slightly, increasing retention on RP-columns. |
| UV Max | ~270 nm | ~270 nm | Identical. Requires separation for quantitation. |
| Resolution ( | N/A | > 2.0 (Target) | Excellent. Validates column efficiency. |
B. Biological Activity (Mechanistic Validation)
In mechanistic studies, 4'-Epi Lamivudine serves as a vital negative control . It binds poorly to the viral Reverse Transcriptase (RT), confirming that the activity of 3TC is stereospecific.
| Assay Type | Lamivudine (Active) | 4'-Epi Lamivudine (Control) | Scientific Insight |
| HIV-1 RT Inhibition | IC50: 0.002 – 0.5 µM | IC50: > 50 µM (Inactive) | Proves stereoselectivity of the viral polymerase. |
| Cytotoxicity (PBMC) | CC50: > 100 µM | CC50: > 100 µM | Both are non-cytotoxic; toxicity is not due to the sugar geometry. |
| Intracellular Phosphorylation | High efficiency | Very Low efficiency | The cellular kinases (dCK) discriminate against the trans isomer. |
Experimental Protocols
The following protocols are designed to be self-validating . The success of the experiment is defined by the clear separation or distinction of the 4'-Epi variant.
Protocol 1: System Suitability HPLC Method
Objective: Establish the resolution of the diastereomeric pair to validate column performance.
Reagents:
-
Phosphate Buffer (pH 3.8): 25 mM Ammonium Acetate adjusted with Acetic Acid.
-
Organic Modifier: Methanol (HPLC Grade).
-
Column: C18 (ODS) 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent).
Workflow:
-
Preparation: Dissolve 10 mg Lamivudine and 1 mg 4'-Epi Lamivudine in 100 mL Mobile Phase (System Suitability Solution).
-
Equilibration: Run Mobile Phase (95% Buffer : 5% Methanol) at 1.0 mL/min for 30 mins.
-
Injection: Inject 10 µL of the mixture.
-
Detection: Monitor UV absorbance at 270 nm.
-
Validation Check:
-
Lamivudine Retention: ~5-7 minutes.
-
4'-Epi Retention: ~10-12 minutes.
-
Calculation: Calculate Resolution (
) using the USP formula: . -
Pass Criteria:
.
-
Protocol 2: Negative Control in Cell Viability (MTT Assay)
Objective: Differentiate specific antiviral activity from non-specific cytotoxicity.
Workflow:
-
Seeding: Seed HepG2 or PBMCs at
cells/well in 96-well plates. -
Treatment:
-
Group A (Active): Lamivudine (0.1, 1, 10, 100 µM).
-
Group B (Control): 4'-Epi Lamivudine (0.1, 1, 10, 100 µM).
-
Group C: Vehicle Control (DMSO < 0.1%).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.
-
Readout: Measure OD at 570 nm.
-
Interpretation:
-
If Group A and B show similar ODs (high viability), the compound is non-toxic.
-
If used in a viral infection model (e.g., HBV-transfected cells), Group A should show reduced viral DNA, while Group B should show viral DNA levels comparable to Group C (Vehicle).
-
Visualization: Validation Logic Flow
This diagram outlines how 4'-Epi Lamivudine is integrated into a drug release or research workflow.
Figure 2: Analytical decision tree using 4'-Epi Lamivudine to validate method specificity.
Synthesis & Stability Considerations
For researchers synthesizing or storing these compounds, stability is a key differentiator.
-
Synthesis: 4'-Epi Lamivudine is often generated during the glycosylation step of Lamivudine synthesis if the Lewis acid catalyst or temperature is not strictly controlled. It is the thermodynamic product in certain conditions.
-
Stability: Both isomers are relatively stable in solid state. However, in solution (particularly basic pH > 8.0), Lamivudine can undergo slow epimerization at the C5 position, converting into 4'-Epi Lamivudine.
-
Storage Recommendation: Store lyophilized powder at -20°C. Reconstituted stock solutions should be kept at pH 4.0–6.0 to prevent epimerization [1].
-
References
-
European Pharmacopoeia (Ph.[1] Eur.). "Lamivudine Monograph 10/2007:1733." European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Coates, J. A., et al. (1992).[2] "(-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro."[2] Antimicrobial Agents and Chemotherapy, 36(4), 733–739.[2] [Link]
-
Sriram, D., & Yogeeswari, P. (2010). "Medicinal Chemistry, 2nd Edition." Pearson Education India. (Context: Stereochemical Activity Relationships of NRTIs). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
